molecular formula C22H20N2O2 B11102592 2-hydroxy-2,2-diphenyl-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-hydroxy-2,2-diphenyl-N'-[(1E)-1-phenylethylidene]acetohydrazide

Cat. No.: B11102592
M. Wt: 344.4 g/mol
InChI Key: LAOBAVUXMORFHS-HAVVHWLPSA-N
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Description

2-hydroxy-2,2-diphenyl-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound with a molecular formula of C24H24N2O2. This compound is known for its unique structural features, which include a hydrazide group, a hydroxyl group, and multiple aromatic rings. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2,2-diphenyl-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves the condensation of 2-hydroxy-2,2-diphenylacetic acid hydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced purification techniques such as column chromatography may be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2,2-diphenyl-N’-[(1E)-1-phenylethylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-hydroxy-2,2-diphenyl-N’-[(1E)-1-phenylethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-hydroxy-2,2-diphenyl-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic rings may interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-2,2-diphenyl-N’-[(1E)-1-phenylbutylidene]acetohydrazide
  • 2-hydroxy-2,2-diphenyl-N’-[(1E)-phenyl(pyridin-2-yl)methylidene]acetohydrazide

Uniqueness

2-hydroxy-2,2-diphenyl-N’-[(1E)-1-phenylethylidene]acetohydrazide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of hydrazide and hydroxyl groups, along with multiple aromatic rings, makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

2-hydroxy-2,2-diphenyl-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C22H20N2O2/c1-17(18-11-5-2-6-12-18)23-24-21(25)22(26,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,26H,1H3,(H,24,25)/b23-17+

InChI Key

LAOBAVUXMORFHS-HAVVHWLPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

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